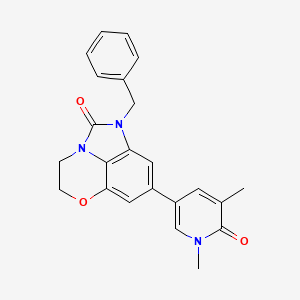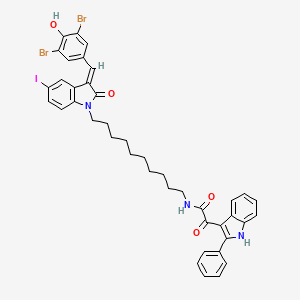
ATTECs Degrader 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ATTECs Degrader 1, also known as Compound MT1, is a specialized molecule designed to enhance the degradation of damaged mitochondria by autophagosomes. This compound can bind to both the outer mitochondrial membrane protein (translocator protein) and the autophagosome protein microtubule-associated protein 1A/1B light chain 3. By facilitating the targeted clearance of mitochondria, this compound holds potential therapeutic effects, particularly in the context of neurological diseases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ATTECs Degrader 1 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves organic synthesis techniques such as condensation reactions, protection-deprotection strategies, and purification steps to achieve the desired purity and yield .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis protocols to accommodate larger batch sizes. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure consistency and quality in the final product. The compound is typically stored as a solid at -20°C for long-term stability .
化学反応の分析
Types of Reactions: ATTECs Degrader 1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main function is to bind to specific proteins, facilitating their degradation through autophagic pathways .
Common Reagents and Conditions: The compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL. This solvent is commonly used in cell-based assays to study the compound’s biological activity. The binding interactions typically occur under physiological conditions, such as those found in cellular environments .
Major Products Formed: The primary outcome of this compound’s activity is the enhanced degradation of damaged mitochondria. This process results in the clearance of dysfunctional mitochondria, which can have therapeutic benefits in various disease contexts .
科学的研究の応用
ATTECs Degrader 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tool for studying autophagy and mitochondrial dynamics. In biology, it is used to investigate cellular processes related to mitochondrial quality control. In medicine, this compound holds potential for developing therapies for diseases characterized by mitochondrial dysfunction, such as neurodegenerative disorders. Additionally, in the industrial sector, it can be utilized in drug discovery and development processes .
作用機序
ATTECs Degrader 1 exerts its effects by binding to the outer mitochondrial membrane protein translocator protein and the autophagosome protein microtubule-associated protein 1A/1B light chain 3. This binding enhances the degradation of damaged mitochondria by autophagosomes, promoting mitochondrial quality control. The molecular targets involved in this process are crucial for maintaining cellular homeostasis and preventing the accumulation of dysfunctional mitochondria .
類似化合物との比較
Similar Compounds: ATTECs Degrader 1 is part of a broader class of autophagy-tethering compounds. Similar compounds include autophagy-targeting chimeras (AUTACs), lysosome-targeting chimeras (LYTACs), and molecular degraders engaging lysosomal pathways .
Uniqueness: What sets this compound apart from other similar compounds is its specific ability to target and enhance the degradation of damaged mitochondria. This targeted approach offers a unique therapeutic potential, particularly in diseases where mitochondrial dysfunction plays a critical role .
特性
分子式 |
C41H38Br2IN3O4 |
|---|---|
分子量 |
923.5 g/mol |
IUPAC名 |
N-[10-[(3E)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-2-oxoindol-1-yl]decyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C41H38Br2IN3O4/c42-32-23-26(24-33(43)38(32)48)22-31-30-25-28(44)18-19-35(30)47(41(31)51)21-13-6-4-2-1-3-5-12-20-45-40(50)39(49)36-29-16-10-11-17-34(29)46-37(36)27-14-8-7-9-15-27/h7-11,14-19,22-25,46,48H,1-6,12-13,20-21H2,(H,45,50)/b31-22+ |
InChIキー |
XBRFXEOGLXDSDY-DFKUXCBWSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NCCCCCCCCCCN4C5=C(C=C(C=C5)I)/C(=C\C6=CC(=C(C(=C6)Br)O)Br)/C4=O |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NCCCCCCCCCCN4C5=C(C=C(C=C5)I)C(=CC6=CC(=C(C(=C6)Br)O)Br)C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)
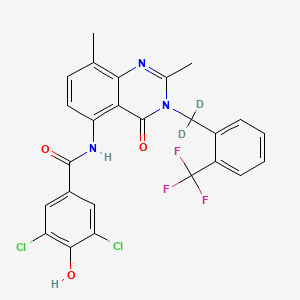
![5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)

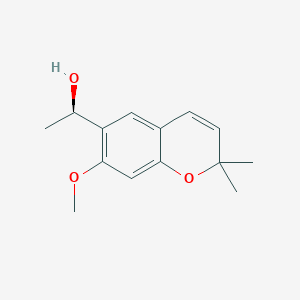

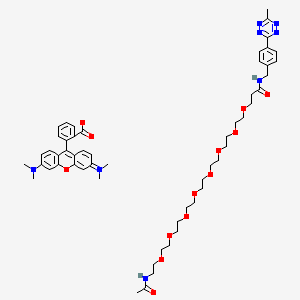
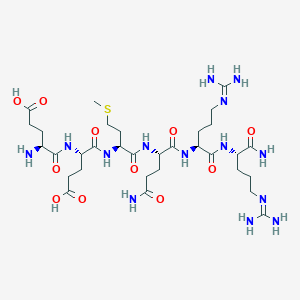
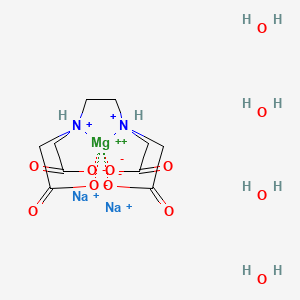
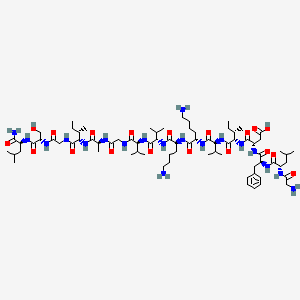
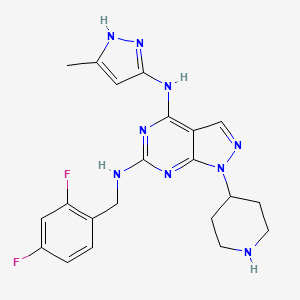
![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)
